GNE-617

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GNE-617 is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD). This compound has shown significant potential in reducing NAD levels in various cell lines, making it a promising candidate for cancer treatment .

Applications De Recherche Scientifique

GNE-617 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the inhibition of NAMPT and its effects on NAD biosynthesis.

Biology: Employed in cell culture studies to investigate its antiproliferative effects on cancer cell lines.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to reduce NAD levels and inhibit tumor growth.

Industry: Utilized in the development of new drugs targeting NAMPT and related pathways

Mécanisme D'action

Target of Action

GNE-617 is a potent and competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme involved in the NAD salvage pathway, which is essential for cellular metabolism and survival .

Mode of Action

This compound interacts with NAMPT, inhibiting its biochemical activity . This inhibition leads to a significant reduction in NAD levels in both NAPRT1-deficient and NAPRT1-proficient cell lines . The EC50 values of this compound range from 0.54nM to 4.69nM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NAD salvage pathway . By inhibiting NAMPT, this compound disrupts this pathway, leading to a significant reduction in cellular NAD levels . This disruption affects a wide array of cellular metabolic processes that are dependent on NAD, leading to broad metabolic defects .

Pharmacokinetics

In vitro ADME assessments show that this compound has an optimal combination of metabolic stability, MDCK permeability, and protein binding . This suggests that this compound has good bioavailability. In animal studies, this compound demonstrated low plasma clearance in monkeys and dogs, and moderate clearance in mice and rats . The oral bioavailability in these animals ranged from 29.4% to 65.2% .

Result of Action

The primary result of this compound’s action is a significant reduction in cell proliferation and motility . This is attributed to the reduced activity of NAD-dependent deacetylases, as cells fail to deacetylate -tubulin-K40 and histone H3-K9 . Following NAD depletion by >95%, cells lose the ability to regenerate ATP . This leads to cell death, primarily through oncosis, which is driven by the loss of plasma membrane homeostasis once ATP levels are depleted by >20-fold .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in xenograft models of cancer was shown to be influenced by the presence or absence of 10 μM Nicotinic Acid . Moreover, the sensitivity of different cell lines to this compound can vary, indicating that the cellular environment can also influence the compound’s action .

Analyse Biochimique

Biochemical Properties

GNE-617 interacts with the enzyme NAMPT, reducing the NAD levels in both NAPRT1-deficient and NAPRT1-proficient cell lines . This interaction results in a greater than 95% reduction in NAD levels, with EC50 values ranging from 0.54nM to 4.69nM .

Cellular Effects

This compound has potent antiproliferative effects on various cell lines, including U251, HT1080, PC3, MiaPaCa2, and HCT116 . It influences cell function by reducing NAD levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to NAMPT, an enzyme involved in the salvage pathway of NAD synthesis . By inhibiting NAMPT, this compound reduces NAD levels, leading to ATP reduction and loss of cell viability .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a time-dependent decrease in NAD levels in various cell lines

Metabolic Pathways

This compound is involved in the NAD synthesis pathway by inhibiting the enzyme NAMPT

Subcellular Localization

Given its role as an inhibitor of NAMPT, it is likely to be found in the cytosol where NAMPT is typically localized .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

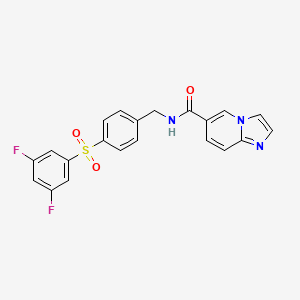

The synthesis of GNE-617 involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. The key steps include:

Formation of the imidazo[1,2-a]pyridine core: This is typically achieved through a cyclization reaction involving a suitable precursor.

Introduction of the sulfonyl group: The 3,5-difluorophenylsulfonyl group is introduced via a sulfonylation reaction.

Attachment of the benzyl group: The benzyl group is attached through a nucleophilic substitution reaction.

Final coupling: The final step involves coupling the benzylimidazo[1,2-a]pyridine with the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of automated reactors, stringent reaction conditions, and purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

GNE-617 primarily undergoes:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the benzyl and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

GNE-618: Another NAMPT inhibitor with similar potency and mechanism of action.

GNE-643: A structurally distinct NAMPT inhibitor with comparable cellular potency.

GNE-875: Another NAMPT inhibitor with different physiochemical properties.

Uniqueness

GNE-617 stands out due to its optimal combination of in vitro metabolic stability, permeability, and protein binding. It has shown potent antiproliferative effects on various cancer cell lines and significant antitumor effects in xenograft models, making it a promising candidate for further development .

Propriétés

IUPAC Name |

N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDVXQQZLHVEQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)

![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)

![1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B607618.png)

![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)